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Compound of Interest

Compound Name: SAR405 R enantiomer

Cat. No.: B560532 Get Quote

Disclaimer: The initial query specified the "R enantiomer of SAR405." However, publicly

available scientific literature overwhelmingly identifies SAR405838 (also known as MI-77301)

as a potent inhibitor of the p53-MDM2 interaction, while SAR405 is characterized as a Vps34

inhibitor involved in autophagy. This guide will focus on the in vitro characterization of

SAR405838, as it aligns with the core scientific context of the request. Information specifically

detailing an "R enantiomer" of SAR405838 is not readily available; therefore, this document

pertains to the compound as described in the cited literature.

Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by

controlling cell cycle arrest and apoptosis.[1] In many cancers with wild-type p53, its function is

abrogated by the oncoprotein Murine Double Minute 2 (MDM2), which binds to p53 and

promotes its degradation.[1] Small-molecule inhibitors that disrupt the p53-MDM2 interaction

are a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive

functions.[1]

SAR405838 is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[2]

[3] It was developed through the optimization of earlier compounds and has demonstrated

significant preclinical activity in various cancer models.[1][4] This technical guide provides an

in-depth overview of the in vitro characterization of SAR405838, detailing its biochemical and

cellular activities, the experimental protocols used for its evaluation, and the key signaling

pathways it modulates.
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Biochemical Activity and Binding Affinity
SAR405838 exhibits high-affinity binding to the p53-binding pocket of MDM2, effectively

displacing p53.[2][5] The binding affinity of SAR405838 to human MDM2 has been quantified

using competitive binding assays.

Table 1: Biochemical Binding Affinity of SAR405838 to MDM2

Ligand Target Protein Binding Affinity (Ki) Reference

SAR405838 Human MDM2 0.88 nM [1][2][5]

MI-219 Human MDM2
>10-fold weaker than

SAR405838
[5]

Nutlin-3a Human MDM2
>50-fold weaker than

SAR405838
[5]

p53 peptide Human MDM2
>1,000-fold weaker

than SAR405838
[5]

A co-crystal structure of SAR405838 in complex with MDM2 revealed that it mimics the three

key p53 amino acid residues (Phe19, Trp23, and Leu26) that are critical for the interaction.[2]

[3] Furthermore, SAR405838 engages in additional interactions and induces a conformational

change in the N-terminal region of MDM2, contributing to its high binding affinity.[2][3]

Cellular Activity
In cellular assays, SAR405838 demonstrates potent and specific activation of the p53 pathway

in cancer cell lines with wild-type p53.[2] This leads to a cascade of downstream events,

including cell cycle arrest and apoptosis.

Activation of the p53 Signaling Pathway
The efficacy of SAR405838 in activating the p53 pathway has been demonstrated through the

dose-dependent upregulation of p53 target genes and proteins.

Table 2: Cellular Activity of SAR405838 in p53 Pathway Activation
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Cell Line Assay Target EC50 Reference

SJSA-1

(Osteosarcoma)

mRNA

Upregulation
MDM2 0.3 - 0.6 µM [5]

p21 0.3 - 0.6 µM [5]

PUMA 0.3 - 0.6 µM [5]

HCT-116 (Colon

Cancer)

mRNA

Upregulation
MDM2 0.7 µM [5]

p21 0.7 µM [5]

Western blot analyses have confirmed the dose-dependent increase in p53, p21, and MDM2

protein levels in various cancer cell lines upon treatment with SAR405838.[2] A clear effect on

protein levels was observed at concentrations as low as 100 nM in RS4;11 acute leukemia and

LNCaP prostate cancer cell lines.[2]

Anti-proliferative and Pro-apoptotic Effects
The activation of the p53 pathway by SAR405838 translates into potent anti-proliferative and

pro-apoptotic effects in cancer cells harboring wild-type p53.

Table 3: Anti-proliferative Activity of SAR405838 in Cancer Cell Lines
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Cell Line p53 Status IC50 Reference

SJSA-1

(Osteosarcoma)
Wild-type

Potent (specific values

not detailed in

provided abstracts)

[2]

HCT-116 (Colon

Cancer)
Wild-type

Potent (specific values

not detailed in

provided abstracts)

[2]

RS4;11 (Acute

Leukemia)
Wild-type

Potent (specific values

not detailed in

provided abstracts)

[2]

LNCaP (Prostate

Cancer)
Wild-type

Potent (specific values

not detailed in

provided abstracts)

[2]

p53 mutant/deleted

cell lines
Mutant/Deleted ≥10 µM [5]

SAR405838 has been shown to be significantly more potent in inhibiting cell growth in wild-type

p53 cancer cell lines compared to its predecessors, MI-219 and nutlin-3a.[5] The compound's

activity is highly specific, with minimal effects on cell lines with mutated or deleted p53.[2][5]

Furthermore, SAR405838 has been shown to induce robust apoptosis, as evidenced by the

cleavage of caspase-3 and PARP in sensitive cell lines like SJSA-1.[2]

Experimental Protocols
Biochemical Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound to MDM2.

Reagents and Materials: Recombinant human MDM2 protein, a high-affinity fluorescently

labeled or biotinylated p53-based peptide tracer, test compound (SAR405838), and an

appropriate buffer system.

Procedure:
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A constant concentration of the MDM2 protein and the tracer peptide are incubated

together.

Serial dilutions of the test compound are added to the mixture.

The reaction is allowed to reach equilibrium.

The amount of bound tracer is measured using a suitable detection method (e.g.,

fluorescence polarization, HTRF).

The IC50 value (the concentration of the test compound that displaces 50% of the bound

tracer) is determined.

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular p53 Pathway Activation Assay (Western
Blotting)
This method is used to assess the induction of p53 and its downstream target proteins.

Cell Culture: Cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT-116) are cultured to a

suitable confluency.

Treatment: Cells are treated with varying concentrations of SAR405838 or a vehicle control

for a specified duration (e.g., 24 hours).

Cell Lysis: Cells are harvested and lysed to extract total protein.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard method (e.g., BCA assay).

SDS-PAGE and Western Blotting:

Equal amounts of protein from each sample are separated by size using sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
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The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific for p53, p21, MDM2, and a

loading control (e.g., GAPDH or β-actin).

The membrane is then incubated with a secondary antibody conjugated to an enzyme

(e.g., HRP).

The protein bands are visualized using a chemiluminescent substrate and an imaging

system.

Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on cell viability and proliferation.

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to

adhere overnight.

Treatment: Cells are treated with serial dilutions of SAR405838 for a specified period (e.g., 4

days).

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to each well and incubated for a few hours. Viable cells with active

metabolism will convert the MTT into a purple formazan product.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO or a detergent-based solution).

Absorbance Measurement: The absorbance of each well is read at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by

50%, is calculated from the dose-response curve.

Mandatory Visualizations
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Caption: p53-MDM2 signaling pathway and the mechanism of action of SAR405838.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25145672/
https://pubmed.ncbi.nlm.nih.gov/25145672/
https://www.researchgate.net/figure/SAR405838-induces-p53-dependent-cell-cycle-arrest-and-or-apoptosis-in-SJSA-1-RS411_fig3_265055572
https://www.osti.gov/servlets/purl/1345500
https://www.benchchem.com/product/b560532#in-vitro-characterization-of-sar405-r-enantiomer
https://www.benchchem.com/product/b560532#in-vitro-characterization-of-sar405-r-enantiomer
https://www.benchchem.com/product/b560532#in-vitro-characterization-of-sar405-r-enantiomer
https://www.benchchem.com/product/b560532#in-vitro-characterization-of-sar405-r-enantiomer
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560532?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

